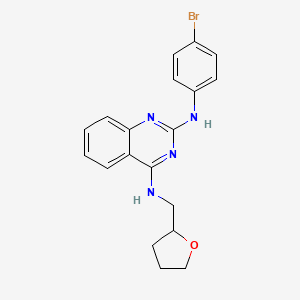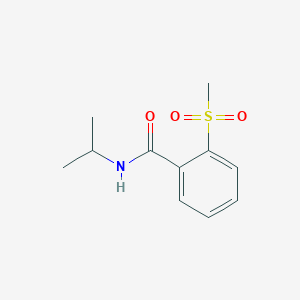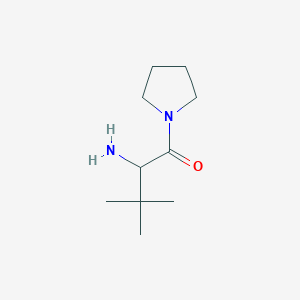
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine is a quinazoline derivative that has been studied extensively for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Mécanisme D'action
The mechanism of action of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine involves its ability to bind to and inhibit specific kinases. It has been shown to selectively inhibit several kinases involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting these kinases, 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine can disrupt these cellular processes and provide insights into their regulation and potential therapeutic targets.
Biochemical and Physiological Effects:
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its kinase inhibitory properties, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune cell function. These effects make it a promising tool for investigating various cellular processes and potential therapeutic interventions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine in lab experiments is its selectivity for specific kinases. This allows researchers to investigate the role of these kinases in various cellular processes without affecting other cellular pathways. However, one limitation is its potential off-target effects, as it may inhibit other kinases or cellular processes that are not of interest.
Orientations Futures
There are several future directions for the use of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine in scientific research. One potential direction is its use in investigating the role of specific kinases in various disease states, such as cancer or autoimmune diseases. Another direction is the development of more selective and potent derivatives of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine for use in research and potential therapeutic interventions. Additionally, the use of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine in combination with other drugs or therapies may provide additional insights into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine has been described in several publications. One commonly used method involves the reaction of 4-bromoaniline with 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield the final compound.
Applications De Recherche Scientifique
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine has been used in a variety of scientific research applications. One of its primary uses is as a kinase inhibitor, as it has been shown to selectively inhibit several kinases involved in various cellular processes. This makes it a valuable tool for investigating the role of these kinases in disease states and for developing potential therapeutic interventions.
Propriétés
IUPAC Name |
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c20-13-7-9-14(10-8-13)22-19-23-17-6-2-1-5-16(17)18(24-19)21-12-15-4-3-11-25-15/h1-2,5-10,15H,3-4,11-12H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQOMJZVGEFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)










